2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine
Description
2-tert-Butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine (CAS: 60560-10-3) is a substituted guanidine derivative featuring a tert-butyl group, a cyano group, and a 6-methoxypyridin-3-yl moiety. Guanidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-modulating properties . This compound’s unique substituents likely influence its reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
60560-10-3 |
|---|---|
Molecular Formula |
C12H17N5O |
Molecular Weight |
247.30 g/mol |
IUPAC Name |
2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine |
InChI |
InChI=1S/C12H17N5O/c1-12(2,3)17-11(15-8-13)16-9-5-6-10(18-4)14-7-9/h5-7H,1-4H3,(H2,15,16,17) |
InChI Key |
YGXRGUVJORFSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC#N)NC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine typically involves multiple steps. One common method involves the reaction of tert-butylamine with a suitable precursor, such as a cyano-substituted pyridine derivative, under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
tert-Butyl (6-Methoxypyridin-2-yl)carbamate
- Structure: Contains a tert-butyl group and a 6-methoxypyridine ring but replaces the guanidine-cyano core with a carbamate group.
- Properties : Molecular weight 224.26 g/mol (C₁₁H₁₆N₂O₃). Used in synthetic intermediates for pharmaceuticals. The carbamate group confers hydrolytic stability compared to the reactive guanidine core .
Polyhexamethylene Biguanidine (PHMB)
- Structure : A polymeric guanidine with repeating biguanidine units.
- Properties: Broad-spectrum antimicrobial agent, widely used in disinfectants. Unlike 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine, PHMB’s polymeric nature enhances membrane disruption in bacteria .
Streptomycin
- Structure: Aminoglycoside antibiotic containing a guanidine group within a complex glycosidic framework.
- Properties: Targets bacterial ribosomes. The guanidine moiety in streptomycin is critical for binding to RNA, whereas the tert-butyl and methoxypyridine groups in 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine may enable distinct target interactions .
Functional Analogues
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Structure : Contains a tert-butyl group and a methoxy-substituted aromatic ring but lacks a guanidine core.
- Properties: Antioxidant and inducer of glutathione S-transferases (GSTs). BHA elevates GST activity 5- to 10-fold in mice, a mechanism linked to detoxification of electrophiles.
Novel Guanidine Polymers (L. Qian et al., 2008)
- Structure : Polymerized guanidine derivatives with alkyl or aromatic side chains.
- Properties: Exhibited 100% growth inhibition against E. coli and S. aureus at 1 wt.% concentration. The monomeric structure of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine may limit its efficacy compared to polymeric analogues but could enhance solubility and pharmacokinetics .
Mechanistic Insights
- Guanidine Hydrochloride Interactions: Studies on ShlA proteins demonstrated that guanidine hydrochloride (6 M) inactivates mutant hemolysins, suggesting guanidine derivatives like 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine may exhibit concentration-dependent effects on protein stability or activity .
Biological Activity
2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine is a compound of interest due to its potential biological applications, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a tert-butyl group, a cyano group, and a methoxypyridine moiety, which contribute to its biological interactions.
The biological activity of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine is primarily attributed to its role as a modulator of various biochemical pathways. It has been studied for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in several diseases, including cancer.
Inhibition of PRMT5
Research indicates that this compound acts as a selective inhibitor of PRMT5, leading to the modulation of gene expression and cellular processes. PRMT5 is crucial for the methylation of arginine residues on histones and non-histone proteins, influencing transcriptional regulation and cell proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine:
| Biological Activity | Effect | Reference |
|---|---|---|
| PRMT5 Inhibition | Decreased cell proliferation | |
| Cytotoxicity in cancer cells | Induces apoptosis | |
| Anti-inflammatory effects | Reduces cytokine production |
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine significantly inhibited cell growth by inducing apoptosis. The mechanism was linked to the downregulation of PRMT5 activity, leading to changes in gene expression profiles associated with tumor progression.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases.
Research Findings
Recent studies have highlighted the following key findings regarding the compound's biological activity:
- Selective Targeting : The compound exhibits selective inhibition of PRMT5 over other methyltransferases, indicating a promising therapeutic window for targeting specific pathways without broad-spectrum effects.
- Synergistic Effects : When combined with other chemotherapeutic agents, 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine demonstrated enhanced efficacy in reducing tumor size in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
